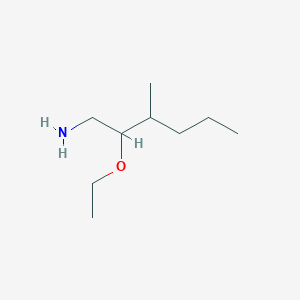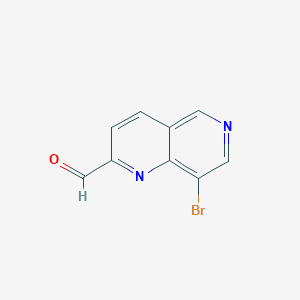
8-Bromo-1,6-naphthyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,6-naphthyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the 8th position and an aldehyde group at the 2nd position of the naphthyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,6-naphthyridine-2-carbaldehyde typically involves the bromination of 1,6-naphthyridine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,6-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted naphthyridines.
Oxidation: 8-Bromo-1,6-naphthyridine-2-carboxylic acid.
Reduction: 8-Bromo-1,6-naphthyridine-2-methanol.
Coupling: Biaryl derivatives.
Applications De Recherche Scientifique
8-Bromo-1,6-naphthyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine: The parent compound without the bromine and aldehyde substituents.
8-Bromo-1,6-naphthyridine: Lacks the aldehyde group.
1,6-Naphthyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
8-Bromo-1,6-naphthyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H5BrN2O |
|---|---|
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
8-bromo-1,6-naphthyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O/c10-8-4-11-3-6-1-2-7(5-13)12-9(6)8/h1-5H |
Clé InChI |
CSHAJKSFOJZMLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C(C=NC=C21)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


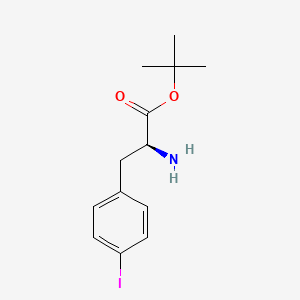
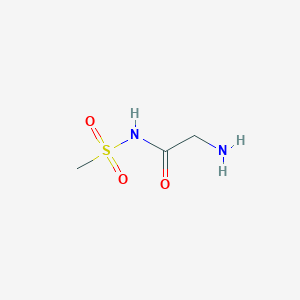
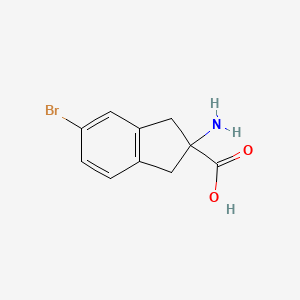
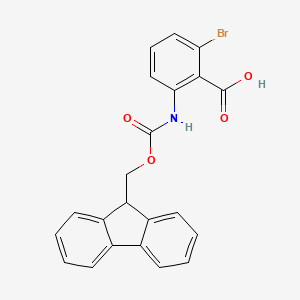
![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
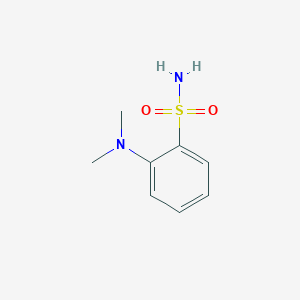
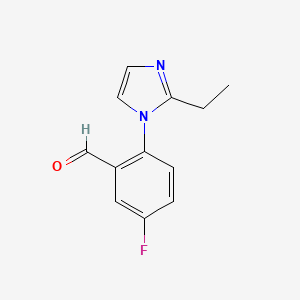
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
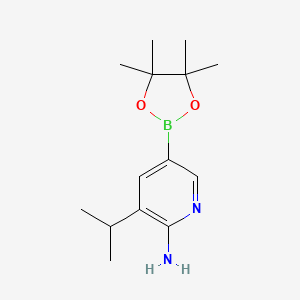

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
